molecular formula C12H19BN2O4 B6271984 ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate CAS No. 2711075-62-4

ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B6271984
CAS RN: 2711075-62-4
M. Wt: 266.1
InChI Key:
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Description

Ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate, also known as EMTPC, is a compound that is used in a variety of scientific research applications. It is a boron-containing compound that is used as a reagent in organic synthesis. EMTPC has a wide range of applications, including in biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

Ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, in the synthesis of boron-containing compounds, and in the synthesis of polymers. In addition, this compound is used in biochemical and physiological research, as well as in laboratory experiments.

Mechanism of Action

The mechanism of action of ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is not well understood. It is believed that the boron atom in the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This causes the molecules to become more reactive, which in turn can lead to a variety of reactions. The boron atom can also form covalent bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as fatty acid amide hydrolase. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, such as proteases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate in laboratory experiments is its high solubility in water. This makes it easy to use in a variety of experiments, such as the synthesis of pharmaceuticals and the synthesis of polymers. In addition, this compound is relatively stable, which makes it suitable for long-term storage. However, one of the main limitations of using this compound in laboratory experiments is its high cost.

Future Directions

There are a number of potential future directions for ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of pharmaceuticals or in the synthesis of polymers. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as into the mechanism of action of the compound. Finally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

Ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of ethyl 5-bromopyrazole-3-carboxylate with a mixture of tetramethyl-1,3,2-dioxaborolane and a base such as sodium hydroxide or potassium carbonate. This reaction produces this compound in a single step. Other methods of synthesis include the reaction of ethyl 5-chloropyrazole-3-carboxylate with a mixture of tetramethyl-1,3,2-dioxaborolane and a base, or the reaction of ethyl 5-iodopyrazole-3-carboxylate with a mixture of tetramethyl-1,3,2-dioxaborolane and a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves the reaction of tetramethyl-1,3,2-dioxaborolane with ethyl 3-amino-5-pyrazolecarboxylate in the presence of a base and a solvent.", "Starting Materials": [ "Tetramethyl-1,3,2-dioxaborolane", "Ethyl 3-amino-5-pyrazolecarboxylate", "Base", "Solvent" ], "Reaction": [ "To a stirred solution of tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in a dry solvent, add a base (1.1 equiv) and stir for 10 minutes at room temperature.", "Add ethyl 3-amino-5-pyrazolecarboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography to obtain ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate as a white solid." ] }

CAS RN

2711075-62-4

Molecular Formula

C12H19BN2O4

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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